

theoretical studies on 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

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Compound of Interest

Compound Name: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

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Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a pivotal heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. The strategic placement of a methyl group, a trifluoromethyl moiety, and a reactive carbaldehyde function on the pyrazole scaffold imparts a unique combination of steric and electronic properties that are crucial for its biological activity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. We will explore its structural, electronic, and reactive properties using state-of-the-art quantum chemical methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of next-generation pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal and materials science due to its diverse biological activities. Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, antitumor, and antiviral agents.^{[1][2][3]} The introduction of a trifluoromethyl group often enhances metabolic stability and binding affinity, while the carbaldehyde group serves as a versatile handle for further synthetic modifications.^{[2][4]} A thorough understanding of the molecule's intrinsic properties through theoretical studies is

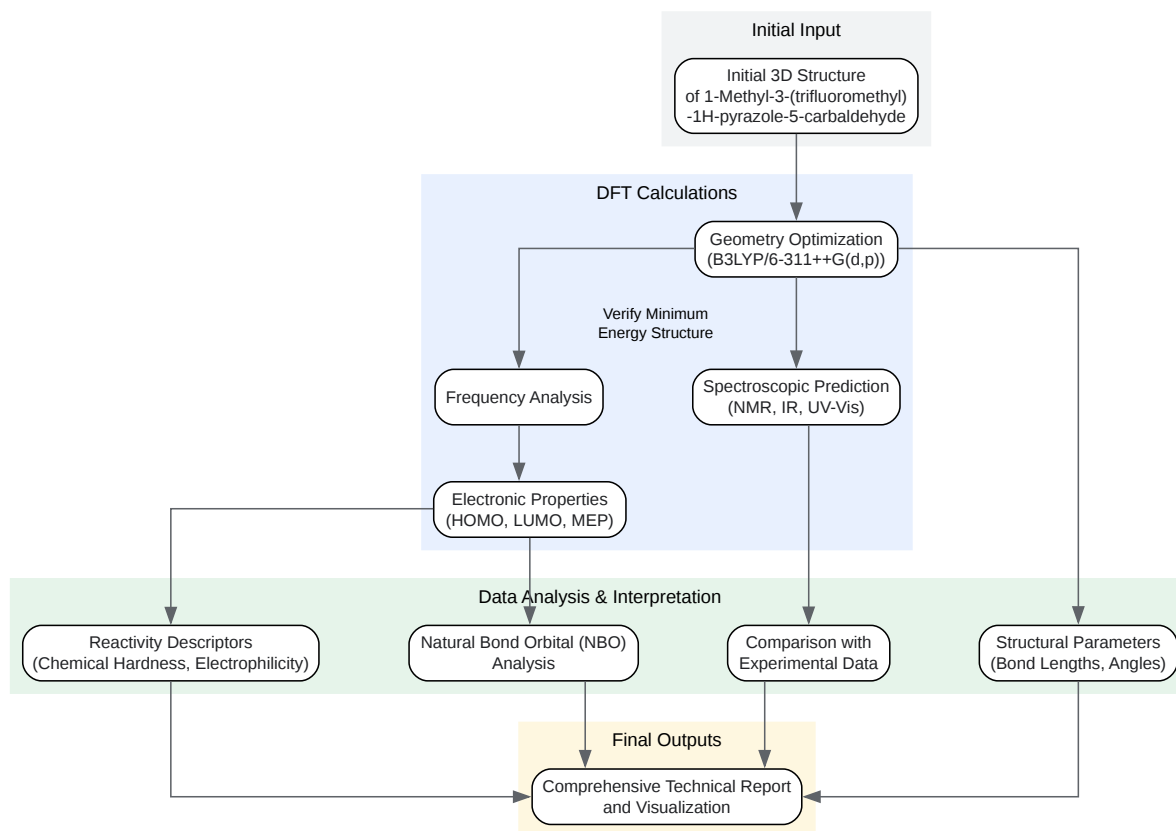
paramount for predicting its behavior and for the design of new derivatives with improved functionalities.^{[5][6]}

Foundational Theoretical Methodologies: A Quantum Chemical Approach

To elucidate the molecular properties of **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde**, Density Functional Theory (DFT) is the recommended computational method. DFT provides a good balance between accuracy and computational cost for molecules of this size.^{[7][8][9]} The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a robust choice for geometry optimization and electronic property calculations.^{[8][10]}

Computational Workflow: From Structure to Reactivity

A systematic computational investigation involves a multi-step process. The proposed workflow ensures a comprehensive analysis of the target molecule.



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Caption: A conceptual MEP map indicating reactive sites.

For **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde**, the MEP is expected to show a highly electron-rich (red) region around the carbonyl oxygen, making it a prime site for nucleophilic attack. The trifluoromethyl group will create an electron-deficient (blue) region, influencing intermolecular interactions.

Spectroscopic Profile: A Theoretical Fingerprint

Computational methods can predict various spectroscopic properties, which serve as a theoretical fingerprint of the molecule and can be used to validate experimental data. [\[11\]](#)[\[12\]](#)[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ^1H and ^{13}C NMR chemical shifts. These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of experimental spectra.

Nucleus	Predicted Chemical Shift (ppm)
^1H (Aldehyde)	9.8 - 10.2
^1H (Pyrazole Ring)	7.0 - 7.5
^1H (N-Methyl)	3.8 - 4.2
^{13}C (Carbonyl)	180 - 185
^{13}C (CF_3)	120 - 125 (quartet)

Vibrational Spectroscopy (IR)

Theoretical frequency calculations can predict the infrared (IR) spectrum. Key vibrational modes are expected for the C=O stretch of the aldehyde and the C-F stretches of the trifluoromethyl group.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibrational Mode
C=O (Aldehyde)	~1700 cm ⁻¹	Stretching
C-F (CF ₃)	1100 - 1300 cm ⁻¹	Symmetric & Asymmetric Stretching
C=N (Pyrazole)	~1550 cm ⁻¹	Stretching

Detailed Experimental Protocols (Computational)

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key computational experiments.

Protocol: Geometry Optimization and Frequency Analysis

- Software: Gaussian 16 or similar quantum chemistry package.
- Method: B3LYP functional.
- Basis Set: 6-311++G(d,p).
- Input: An initial 3D structure of the molecule (e.g., from a molecule builder).
- Keywords: Opt Freq=Noraman
- Procedure: a. Perform a geometry optimization to find the lowest energy conformation. b. Follow with a frequency calculation at the same level of theory. c. Verify that there are no imaginary frequencies, confirming a true energy minimum.
- Output: Optimized Cartesian coordinates, thermodynamic data, and vibrational frequencies.

Protocol: NMR Chemical Shift Calculation

- Software: Gaussian 16.
- Method: GIAO-B3LYP.

- Basis Set: 6-311++G(d,p).
- Input: The optimized molecular geometry from Protocol 6.1.
- Keywords: NMR=GIAO
- Procedure: a. Perform a single-point energy calculation with the NMR keyword. b. Reference the calculated isotropic shielding values against the values for TMS calculated at the same level of theory.
- Output: A list of predicted ^1H and ^{13}C chemical shifts.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. The proposed computational workflow, utilizing DFT, will provide deep insights into its structural, electronic, and spectroscopic properties. The resulting data will be invaluable for understanding its reactivity and for guiding the synthesis of new derivatives with enhanced biological activity. Future studies could extend this work to include molecular docking simulations with relevant biological targets and quantum mechanics/molecular mechanics

(QM/MM) studies to investigate enzymatic reaction mechanisms. [14][15][16][17][18]

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